Haemonchus contortus Larval Development Inhibition: Full Activity at 0.001 μg/mL
Ivermectin B1a monosaccharide demonstrates full antiparasitic activity against developing Haemonchus contortus larvae at a minimum concentration of 0.001 μg/mL (equivalent to approximately 1.37 nM), confirming that the monosaccharide derivative retains potent larvicidal efficacy despite the loss of the terminal sugar moiety [1]. This quantitative benchmark establishes that structural simplification to the monosaccharide does not compromise the compound's ability to inhibit nematode larval development.
| Evidence Dimension | Minimum concentration for full larval development inhibition |
|---|---|
| Target Compound Data | 0.001 μg/mL (≈ 1.37 nM) |
| Comparator Or Baseline | Ivermectin B1a (parent disaccharide): quantitative comparative data for H. contortus larval development inhibition not located in accessible sources; class-level inference available based on nematode efficacy parity between B1a and B1b components |
| Quantified Difference | Not calculable (direct head-to-head comparison data absent); however, the retention of full larvicidal activity at 0.001 μg/mL indicates that the terminal sugar is not required for this specific pharmacological endpoint |
| Conditions | In vitro Haemonchus contortus larval development assay |
Why This Matters
This quantitative threshold validates ivermectin B1a monosaccharide as a structurally simplified yet fully active probe for studying larvicidal mechanisms independent of paralytic pathways.
- [1] MedChemExpress. Ivermectin B1a monosaccharide (HY-126937) Product Datasheet. View Source
